2-(2,2-Dichlorocyclopropyl)acetonitrile

Description

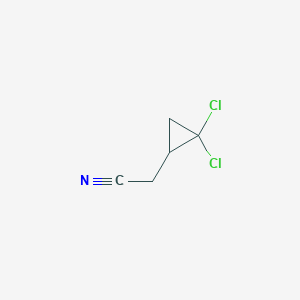

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dichlorocyclopropyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N/c6-5(7)3-4(5)1-2-8/h4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METYSMJJRFRDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291314 | |

| Record name | 2,2-Dichlorocyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-25-3 | |

| Record name | 2,2-Dichlorocyclopropaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5365-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichlorocyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2,2 Dichlorocyclopropyl Acetonitrile and Its Derivatives

Cyclopropanation Strategies for Dihalocyclopropane Core Formation

The creation of the 2,2-dichlorocyclopropane core is the most critical step in the synthesis of the target molecule. This is typically achieved by the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene.

Dihalocarbene Addition to Alkenes: Mechanistic and Catalytic Considerations

The reaction of dichlorocarbene with an alkene is a formal [1+2] cycloaddition that leads to the formation of a geminal dichlorocyclopropane. wikipedia.org The carbene, a neutral molecule with a divalent carbon atom that has only six valence electrons, is highly reactive and electrophilic. openstax.orglibretexts.org It readily reacts with the nucleophilic double bond of an alkene in a single, concerted step. openstax.orgmasterorganicchemistry.com This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.orglibretexts.org For the synthesis of 2-(2,2-dichlorocyclopropyl)acetonitrile, the required alkene precursor is 3-butenenitrile (B123554) (also known as allyl cyanide).

The generation of dichlorocarbene is most commonly accomplished by treating chloroform (B151607) (CHCl₃) with a strong base. openstax.org The base abstracts a proton from chloroform to form the trichloromethanide anion (:CCl₃⁻), which then spontaneously eliminates a chloride ion to yield the highly reactive dichlorocarbene intermediate (:CCl₂). openstax.orglibretexts.orgcsbsju.edu

Phase-Transfer Catalysis (PTC) Protocols in Dichlorocarbene Generation

While early methods for dichlorocarbene generation required strictly anhydrous conditions using bases like potassium tert-butoxide, the development of phase-transfer catalysis (PTC) has provided a more practical and efficient alternative. wikipedia.orgresearchgate.net PTC is particularly well-suited for generating dichlorocarbene from chloroform using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgias.ac.in

The reaction occurs in a two-phase system, typically an organic solvent containing the alkene and chloroform, and an aqueous phase containing NaOH. researchgate.net Since the reactants are in separate phases, a phase-transfer catalyst is required to facilitate the reaction. wikipedia.orgtcichemicals.com Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride (TEBA) or triethylbenzylammonium chloride, are common catalysts for this purpose. wikipedia.orgias.ac.inrsc.org The catalyst transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase (or the interface), where it can deprotonate the chloroform to initiate the formation of dichlorocarbene. wikipedia.orgresearchgate.net This in situ generation allows the carbene to react immediately with the alkene present in the organic phase, minimizing side reactions. ias.ac.in This method avoids the need for expensive and hazardous anhydrous solvents and strong organometallic bases. crdeepjournal.orgphasetransfer.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the dichlorocyclopropanation of 3-butenenitrile is dependent on several key reaction parameters. Optimizing these conditions is crucial for maximizing the yield and purity of this compound.

| Parameter | Influence on Reaction | Optimized Conditions/Observations |

| Catalyst | The structure and lipophilicity of the phase-transfer catalyst affect its efficiency in transporting the reactive anion. | Quaternary ammonium and phosphonium (B103445) salts are effective. wikipedia.org Catalysts like benzyltriethylammonium chloride (TEBA) are commonly used. wikipedia.orgguidechem.com The catalyst's effectiveness can depend on its ability to remain in the organic phase. ias.ac.in |

| Base Concentration | The concentration of the aqueous NaOH solution is critical. | High concentrations of NaOH (e.g., 50% aqueous solution) are typically used to effectively generate the trichloromethanide anion. wikipedia.orgias.ac.in |

| Solvent | The organic solvent must dissolve the alkene and chloroform without reacting with the carbene. | Dichloromethane (B109758) is often used as a solvent. guidechem.com In some cases, the alkene itself can serve as the solvent if used in large excess. masterorganicchemistry.com |

| Temperature | Reaction temperature affects the rate of carbene formation and its stability. | Reactions are often initiated at 0 °C and then may be heated to reflux (around 40 °C or higher) to ensure completion. ias.ac.inguidechem.combeilstein-journals.org |

| Stirring Speed | In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, enhancing the reaction rate. ias.ac.in | A high stirring speed (e.g., 500 rpm) is generally required for efficient mixing. ias.ac.in |

Careful control of these factors ensures a high conversion of the starting alkene to the desired dichlorocyclopropane product with high selectivity. ias.ac.inphasetransfer.com

Alternative and Emerging Cyclopropanation Methods

While dichlorocarbene addition under PTC conditions is a robust method, research continues into alternative and more sustainable synthetic routes. xmu.edu.cnacs.org

Electrocatalytic Approaches to Cyclopropane Synthesis

Electrochemical methods are emerging as a green and efficient strategy for chemical synthesis, often avoiding the need for harsh chemical oxidants or reductants. xmu.edu.cnrsc.org Electrocatalytic cyclopropanation has been demonstrated through various mechanisms. One approach involves the intermolecular dehydrogenative annulation of active methylene (B1212753) compounds with arylalkenes, requiring no chemical oxidants. xmu.edu.cn Another strategy merges aminocatalysis with electrochemistry, where an iodine mediator, regenerated electrochemically, facilitates the ring closure to form cyclopropanes. rsc.orgrsc.org

Recently, an electrocatalytic method for the cycloaddition of alkene radical cations has been developed, providing a route to cyclopropanes. researchgate.net While these emerging techniques have not been specifically optimized for the synthesis of this compound, they represent the forefront of cyclopropanation chemistry and could potentially be adapted for the generation of dichlorocarbene equivalents under electrochemical conditions.

Nitrile Moiety Introduction and Functionalization

The nitrile (-CN) group is a versatile functional group in organic synthesis. nih.gov Its presence in this compound allows for a wide range of subsequent chemical transformations.

The most direct synthesis of the target molecule involves the dichlorocyclopropanation of 3-butenenitrile, where the nitrile group is already present in the starting material. libretexts.org However, the nitrile group itself can be introduced through various standard synthetic methods, such as the reaction of alkyl halides with metal cyanides or the dehydration of amides, though these are less direct for this specific target. researchgate.net

Once synthesized, the nitrile group of this compound can be functionalized to create a variety of derivatives. The carbon atom adjacent to the nitrile group (the α-carbon) can be deprotonated by a strong base to form a nitrile-stabilized carbanion. researchgate.net This anion can then react with various electrophiles, allowing for the introduction of new substituents and the construction of more complex molecules. Furthermore, the nitrile group itself can undergo transformations; for example, it can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2,2-dichlorocyclopropyl)acetic acid, or reduced to form the primary amine, 2-(2,2-dichlorocyclopropyl)ethanamine. These transformations highlight the utility of this compound as a versatile building block in organic synthesis. acs.org

Alkylation Reactions for Acetonitrile (B52724) Attachment

The introduction of the acetonitrile moiety to a pre-existing 2,2-dichlorocyclopropane ring is a fundamental step in the synthesis of the target compound. A powerful and efficient method for this transformation is phase-transfer catalysis (PTC). This technique facilitates the alkylation of compounds with active methylene groups, such as arylacetonitriles, using a catalytic amount of a tetraalkylammonium salt in a two-phase system of an organic solvent and concentrated aqueous alkali. orgsyn.org

This catalytic method is significantly simpler and often provides higher yields and purer products compared to traditional methods that require strictly anhydrous solvents like ether, benzene, or liquid ammonia. orgsyn.org The high selectivity of PTC is particularly advantageous for achieving monoalkylation, which is crucial for synthesizing the desired this compound precursor. orgsyn.org

Palladium-Catalyzed α-Arylation of Cyclopropyl (B3062369) Nitriles

A direct and efficient route to 1,1-disubstituted aryl cyclopropyl nitriles involves the palladium-catalyzed α-arylation of cyclopropyl nitriles. nih.govacs.org This method represents a significant advancement as it forges the crucial carbon-carbon bond between the cyclopropane ring and an aromatic system in a single step, avoiding the need for pre-functionalization of the nitrile component. acs.org The reaction typically couples a cyclopropyl nitrile with various aryl bromides, demonstrating good to excellent yields across a range of substrates. acs.orgresearchgate.net This transformation provides access to tertiary carbon centers, which are valuable in medicinal chemistry and materials science. acs.org

The general catalytic system employs a palladium source, such as Pd(OAc)₂ or [Pd₂(dba)₃], in combination with a suitable ligand and a base. organic-chemistry.org This approach has been successfully applied not only to cyclopropyl nitriles but also to related strained ring systems like cyclobutyl and cyclopentyl nitriles. acs.org

While early methods were effective, the coupling of sterically demanding or substituted cyclopropyl nitriles remained a significant challenge. acs.orgacs.org The development of more robust catalyst systems led to the discovery that NiXantphos, a xanthene-based bisphosphine ligand, is exceptionally effective for the palladium-catalyzed α-arylation of sterically hindered β-substituted cyclopropyl nitriles. acs.orgacs.org

The use of the NiXantphos ligand enabled milder and more efficient couplings, successfully accommodating previously unreactive di- and tetrasubstituted cyclopropyl nitriles. acs.org A key feature of this ligand is the presence of a free bis-aryl amine on its backbone, which is thought to play a crucial role in the catalytic cycle, potentially by influencing the oxidative addition step with aryl halides or affecting the transmetalation or reductive elimination steps. acs.org This system proved to be general for a wide array of aryl and heteroaryl bromides and even extended the scope to include more challenging aryl chlorides. acs.org Notably, it tolerates substrates containing acidic N-H and O-H bonds, which were problematic with previous methods. acs.orgacs.org

Table 1: Effect of Ligand on the α-Arylation of a Sterically Hindered Cyclopropyl Nitrile This interactive table summarizes the findings on ligand optimization for the coupling of a substituted cyclopropyl nitrile with an aryl bromide, highlighting the superior performance of NiXantphos.

| Ligand | Catalyst System | Yield (%) | Notes |

| NiXantphos (L1) | Pd₂(dba)₃ / NaOtBu | 97 | High efficiency for sterically hindered substrates. acs.org |

| N-Bn-NiXantphos (L2) | Pd₂(dba)₃ / NaOtBu | 88 | Benzylation of ligand backbone slightly decreases yield. acs.org |

| Other Phosphine (B1218219) Ligands | Various Pd sources | Lower | Generally less effective for sterically encumbered partners. acs.org |

The identification of the highly effective NiXantphos/palladium system was greatly accelerated by the use of high-throughput experimentation (HTE). acs.orgacs.org HTE is a powerful strategy for rapidly screening numerous reaction variables, making it ideal for the complex task of optimizing transition-metal-catalyzed reactions. researchgate.net By simultaneously testing a large array of ligands, bases, solvents, and other parameters, researchers can quickly identify optimal conditions that might be missed in a traditional one-at-a-time experimental approach. acs.orgresearchgate.net In the case of the α-arylation of substituted cyclopropyl nitriles, HTE was instrumental in screening a diverse set of phosphine ligands, which ultimately revealed NiXantphos as the superior choice for promoting the challenging coupling of sterically encumbered substrates. acs.orgresearchgate.net

Negishi Cross-Coupling for α-Arylation of Cyclic Nitriles

The Negishi cross-coupling reaction offers a powerful and versatile alternative for the formation of carbon-carbon bonds. wikipedia.org This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Its broad scope and high functional group tolerance have made it a cornerstone of organic synthesis. wikipedia.org

In the context of α-arylation, the Negishi reaction can be adapted to couple α-halo-substituted nitriles with arylzinc reagents or, conversely, cyclopropylzinc reagents with aryl halides. nih.govresearchgate.net The reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organic halide via transmetalation of an organolithium or Grignard reagent with a zinc halide, such as ZnBr₂. youtube.com Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, are often used, though palladium catalysts generally offer higher yields and broader functional group compatibility. wikipedia.org

When dealing with substituted cyclic systems, controlling the stereochemical outcome of the reaction is paramount. Highly diastereoselective Negishi cross-couplings have been developed for various cycloalkylzinc reagents with aryl halides. nih.gov These reactions are significant because they allow for the efficient construction of molecules with multiple, well-defined stereocenters. nih.gov

In these Csp³-Csp² couplings, the reaction consistently yields the thermodynamically most stable stereoisomer. nih.gov This stereocontrol has been demonstrated not only for 1,2-substituted cyclic systems but has also been extended to achieve remote stereocontrol in 1,3- and 1,4-substituted cyclohexylzinc reagents. nih.gov The mechanism behind this high level of diastereoselectivity has been investigated through a combination of NMR experiments and theoretical density functional theory (DFT) calculations, providing a detailed understanding of the factors governing the stereochemical outcome. nih.gov

Synthesis of Key Precursors and Intermediates

The successful execution of the advanced methodologies described above relies on the efficient preparation of key starting materials and intermediates.

This compound: As discussed in section 2.2.1, this primary precursor can be synthesized via the alkylation of a suitable 2,2-dichlorocyclopropyl halide with an acetonitrile anion equivalent, often under phase-transfer conditions. orgsyn.org

Cyclopropylzinc Reagents: For the Negishi cross-coupling, the preparation of the organozinc intermediate is crucial. Cyclopropylzinc bromide can be synthesized in a straightforward, one-step process that makes it valuable for larger-scale applications. researchgate.net The stability and efficient synthesis of this reagent contribute to the reliability of the Negishi protocol for introducing the cyclopropyl moiety onto aromatic and heteroaromatic rings. researchgate.net

α-Bromonitriles: For Negishi couplings that utilize a nitrile-containing electrophile, racemic α-bromonitriles are key precursors. Stereoconvergent nickel-catalyzed Negishi arylations have been developed that can effectively couple these racemic starting materials to produce enantioenriched α-arylnitriles. nih.gov

Routes to O-Cyclopropyl Hydroxylamines as Building Blocks

O-cyclopropyl hydroxylamines are valuable synthetic intermediates, serving as precursors for the construction of various nitrogen-containing heterocycles. nih.govrsc.org Their utility is particularly notable in researchgate.netresearchgate.net-sigmatropic rearrangements, which are efficient chemical transformations for forming carbon-oxygen and carbon-nitrogen bonds. nih.gov Inspired by the N-aryl-O-vinylhydroxylamine intermediate in the Bartoli indole (B1671886) synthesis, researchers proposed that the analogous and more stable O-cyclopropyl hydroxylamine (B1172632) could function as a versatile precursor for a range of substituted heterocycles. nih.govrsc.org

A significant challenge in utilizing these building blocks was the lack of a robust and scalable synthetic method. nih.gov Initial attempts to synthesize O-cyclopropyl hydroxylamine directly through methods like O-alkylation of N-Boc hydroxylamine with bromocyclopropane (B120050) or transition metal-catalyzed cross-coupling with cyclopropyl boronic acid proved unsuccessful. rsc.org This led to the development of an alternative strategy centered on the cyclopropanation of an olefin precursor. rsc.org

A scalable and effective route has been developed, commencing from 2-(vinyloxy)isoindoline-1,3-dione derivatives. nih.gov This multi-step process involves the synthesis of substituted vinyloxy precursors, their subsequent cyclopropanation, and finally, deprotection to yield the target O-cyclopropyl hydroxylamines. nih.gov

The key steps in this synthetic sequence are:

Synthesis of 2-(Vinyloxy)isoindoline-1,3-dione Precursors : The synthesis begins with the preparation of various ring-unsubstituted and substituted 2-(vinyloxy)isoindoline-1,3-diones. These compounds serve as the substrates for the critical cyclopropanation step.

Olefin Cyclopropanation : The vinyl group of the 2-(vinyloxy)isoindoline-1,3-dione derivatives undergoes cyclopropanation. This reaction successfully converts both terminal and disubstituted olefins into their corresponding cyclopropoxy products. nih.gov For instance, substituted 2-(vinyloxy)isoindoline-1,3-diones with aliphatic or aromatic groups in the α- or β-positions are efficiently transformed into their cyclopropoxy counterparts. nih.gov

Deprotection to Yield O-Cyclopropyl Hydroxylamine : The final step is the removal of the phthalimide (B116566) protecting group to release the free O-cyclopropyl hydroxylamine, which is typically isolated as a hydrochloride salt. nih.gov This gram-scale synthesis makes these valuable building blocks readily accessible for further applications. nih.govrsc.org

The successful synthesis of a variety of substituted 2-(cyclopropoxy)isoindoline-1,3-diones demonstrates the versatility of this method. The yields for the cyclopropanation step are generally high, as detailed in the table below.

Table 1: Synthesis of Substituted 2-(Cyclopropoxy)isoindoline-1,3-dione Derivatives

| Entry | Precursor (Substituted 2-(vinyloxy)isoindoline-1,3-dione) | Product (Substituted 2-(cyclopropoxy)isoindoline-1,3-dione) | Yield (%) |

| 1 | 2-(Vinyloxy)isoindoline-1,3-dione | 2-(Cyclopropoxy)isoindoline-1,3-dione | 80 |

| 2 | 2-((1-Phenylvinyl)oxy)isoindoline-1,3-dione | 2-((2-Phenylcyclopropyl)oxy)isoindoline-1,3-dione | 75 |

| 3 | 2-((2-Phenylvinyl)oxy)isoindoline-1,3-dione | 2-((2-Phenylcyclopropyl)oxy)isoindoline-1,3-dione | 85 |

| 4 | 2-((1-Butylvinyl)oxy)isoindoline-1,3-dione | 2-((2-Butylcyclopropyl)oxy)isoindoline-1,3-dione | 78 |

| 5 | 2-(But-1-en-2-yloxy)isoindoline-1,3-dione | 2-((2-Methyl-2-ethylcyclopropyl)oxy)isoindoline-1,3-dione | 72 |

| 6 | 2-((2-Methylprop-1-en-1-yl)oxy)isoindoline-1,3-dione | 2-((2,2-Dimethylcyclopropyl)oxy)isoindoline-1,3-dione | 90 |

| 7 | 2-((Cyclohex-1-en-1-yl)oxy)isoindoline-1,3-dione | 2-((Bicyclo[4.1.0]heptan-1-yl)oxy)isoindoline-1,3-dione | 88 |

This table is generated based on data reported in the synthesis of various cyclopropoxy derivatives. nih.gov

The development of this scalable synthetic route has made both ring-substituted and unsubstituted O-cyclopropyl hydroxylamines readily available as bench-stable and practical precursors. nih.govrsc.org These building blocks are crucial for the synthesis of N-heterocycles through a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement cascade. nih.govrsc.org Further research into the applications of these valuable O-cyclopropyl hydroxylamine building blocks is ongoing. nih.gov

Mechanistic Investigations and Reactivity Pathways of 2 2,2 Dichlorocyclopropyl Acetonitrile

Transformations of the Nitrile Functional Group

The nitrile group in 2-(2,2-dichlorocyclopropyl)acetonitrile is a versatile functional handle that can be converted into various other nitrogen-containing groups, as well as carbon-oxygen functionalities. These transformations typically proceed through well-established mechanistic pathways.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid. abechem.comresearchgate.netnih.gov This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by tautomerization, yields an amide intermediate. Further hydrolysis of the amide, also under acidic conditions, leads to the formation of the corresponding carboxylic acid, in this case, 2-(2,2-dichlorocyclopropyl)acetic acid, and an ammonium (B1175870) salt. researchgate.netnih.gov

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. abechem.com Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis to yield a carboxylate salt. abechem.com Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product. nih.gov

Table 1: Representative Conditions for the Hydrolysis of Nitriles

| Catalyst | Reagents | Intermediate | Final Product (after workup) |

| Acid | H₂O, H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid |

| Base | H₂O, NaOH or KOH, Heat | Amide | Carboxylic Acid |

Reductive Pathways to Amine Derivatives

The nitrile group can be reduced to a primary amine, 2-(2,2-dichlorocyclopropyl)ethanamine, using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride transfer then occurs, leading to a dianion, which upon aqueous workup, is protonated to furnish the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation, employing hydrogen gas over a metal catalyst such as palladium, platinum, or nickel, can also achieve this reduction, though it may require harsh conditions like high pressure and temperature to reduce the aromatic ring if present. libretexts.org

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Solvent | Reaction Type | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Nucleophilic addition | Primary Amine |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Ethanol, Methanol | Hydrogenation | Primary Amine |

Nucleophilic Addition Reactions (e.g., with Grignard Reagents)

Grignard reagents (RMgX) readily add to the electrophilic carbon of the nitrile group. libretexts.orgmasterorganicchemistry.com This reaction proceeds via the nucleophilic attack of the carbanion-like component of the Grignard reagent on the nitrile carbon, forming a new carbon-carbon bond and an intermediate imine anion, which is stabilized as a magnesium salt. organicchemistrytutor.comucalgary.ca Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. organicchemistrytutor.com Subsequent hydrolysis of the imine salt in an aqueous acidic workup yields a ketone. libretexts.orgmasterorganicchemistry.com For this compound, reaction with a Grignard reagent like methylmagnesium bromide followed by hydrolysis would yield 1-(2,2-dichlorocyclopropyl)propan-2-one.

Table 3: General Scheme for Grignard Reaction with a Nitrile

| Step | Reagents | Intermediate | Product |

| 1 | Grignard Reagent (e.g., CH₃MgBr) in Ether/THF | Imine-magnesium salt | - |

| 2 | Aqueous Acid (e.g., H₃O⁺) | Imine | Ketone |

Reactions Involving the Dichlorocyclopropane Ring System

The gem-dichlorocyclopropane ring is a strained and electron-deficient system, making it susceptible to various ring-opening reactions, which can lead to a variety of acyclic and heterocyclic products.

Ring-Opening Reactions of gem-Dichlorocyclopropanes: Pathways and Outcomes

The high ring strain and the presence of the two electron-withdrawing chlorine atoms render the cyclopropane (B1198618) ring prone to cleavage under various conditions, including thermal, acidic, basic, and metal-catalyzed reactions. The regioselectivity and stereoselectivity of these ring-opening reactions are often influenced by the substituents on the cyclopropane ring and the reaction conditions.

Formation of Acetylenic Acetals from Ring-Opening

A characteristic reaction of gem-dihalocyclopropanes, particularly those adjacent to an oxygen-bearing substituent or in the presence of alkoxides, is their rearrangement to form acetylenic compounds. While specific data for this compound is not prevalent, analogous reactions of other gem-dichlorocyclopropanes with alkoxides like sodium methoxide (B1231860) are known to proceed via ring-opening. This transformation is believed to occur through an initial elimination of hydrogen chloride to form a chlorocyclopropene intermediate. Subsequent ring-opening, driven by the relief of ring strain, can lead to an allenic or acetylenic species. In the presence of an alcohol, these reactive intermediates can be trapped to form acetylenic acetals. The formation of such acetals is a known synthetic route from gem-dihalocyclopropanes. mdpi.comymerdigital.com

Table 4: Postulated Intermediates in the Formation of Acetylenic Acetals from gem-Dichlorocyclopropanes

| Starting Material | Reagent | Postulated Intermediate 1 | Postulated Intermediate 2 | Product Type |

| gem-Dichlorocyclopropane | Base (e.g., NaOMe) | Chlorocyclopropene | Allenic/Acetylenic carbocation/carbanion | Acetylenic Acetal |

Nucleophilic Displacement on Cyclopropyl (B3062369) Derivatives

The reactivity of cyclopropyl derivatives in nucleophilic substitution reactions is influenced by factors such as ring strain, the nature of the leaving group, and the stereochemistry of the substrate. In the case of this compound, the presence of two chlorine atoms on the same carbon atom of the cyclopropane ring, along with the electron-withdrawing nitrile group, significantly impacts its reactivity.

Nucleophilic displacement reactions on such substrates can be complex. The solvent system plays a crucial role; for instance, reactions in aprotic solvents like acetonitrile (B52724) can enhance the reactivity of "naked" anions, where the nucleophile is not heavily solvated. gatech.edu Studies on the nucleophilic substitution of arenesulfonyl chlorides in acetonitrile have shown that such solvents allow for the study of reaction kinetics without interference from side reactions. mdpi.com The relative nucleophilicity of reagents is a key determinant of the reaction outcome. For example, in acetonitrile, the order of nucleophilicity can differ significantly from that in protic solvents. gatech.eduscilit.com

For dichlorocyclopropyl systems, nucleophilic attack can potentially lead to ring-opening or substitution. The high s-character of the carbon-halogen bonds in the cyclopropane ring influences their reactivity. While direct studies on this compound are limited, related studies on 2,3-dichloro-1,4-naphthoquinone show that various nucleophiles can displace the chlorine atoms to form N-, S-, and O-substituted products. researchgate.net The reaction conditions, such as the choice of base and solvent, are critical for achieving the desired transformation.

Pericyclic Reactions and Rearrangements involving the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl moiety in this compound makes it a candidate for various pericyclic reactions and rearrangements, which can lead to the formation of more complex molecular architectures. libretexts.org These reactions are typically concerted processes governed by the principles of orbital symmetry. uh.edu

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. wikipedia.orgnumberanalytics.com The most common types include nih.govnih.gov shifts like the Cope and Claisen rearrangements and bohrium.comresearchgate.net hydrogen shifts. libretexts.org In the context of dichlorocyclopropyl compounds, thermal or photochemical activation can induce ring-opening followed by sigmatropic shifts to yield rearranged products.

Cascade cyclizations, which involve a series of intramolecular reactions to form multiple rings in a single operation, represent an efficient synthetic strategy. nih.gov Gold-catalyzed cascade cyclizations of vinylidenecyclopropanes have been shown to proceed through a twofold intramolecular nucleophilic addition, demonstrating the utility of the cyclopropane ring in initiating complex transformations. rsc.org Another strategy involves a cascade of two pericyclic processes, such as an intramolecular propargylic ene reaction followed by a Diels-Alder cycloaddition. nih.gov The dichlorocyclopropyl acetonitrile moiety can serve as a precursor to reactive intermediates that trigger such cascades, leading to diverse heterocyclic and carbocyclic frameworks.

Computational chemistry provides powerful tools to elucidate the mechanisms of complex rearrangements. Theoretical studies, often employing Density Functional Theory (DFT), can map the potential energy surfaces of reactions, identify transition states, and explain the stereochemical outcomes.

For example, DFT calculations have been used to investigate the mechanism of gold-catalyzed cascade cyclizations involving vinylidenecyclopropanes, confirming a pathway involving intramolecular nucleophilic additions followed by a retro-Diels-Alder reaction. rsc.org Similarly, computational studies on the nucleophilic substitution at sulfonyl sulfur have helped to distinguish between SN2-S and addition-elimination mechanisms by analyzing the structures of reactants, transition states, and products. mdpi.com Applying such theoretical approaches to the rearrangements of this compound would provide valuable insights into the underlying reaction pathways, the influence of the dichloro and nitrile functionalities, and the factors controlling product selectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(2,2-Dichlorocyclopropyl)acetonitrile. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and electronic nature of the molecule can be determined.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic and steric influences of its constituent functional groups: the dichlorocyclopropyl ring and the acetonitrile (B52724) moiety.

The cyclopropane (B1198618) ring itself is characterized by proton (¹H) signals that are significantly upfield (at lower ppm values) compared to other alkanes due to the ring's unique magnetic anisotropy. organicchemistrydata.org However, the presence of two geminal chlorine atoms on one of the cyclopropyl (B3062369) carbons (C2) introduces a strong deshielding effect. These electronegative atoms withdraw electron density, causing the remaining protons and carbons of the ring to resonate at a higher chemical shift (further downfield) than in an unsubstituted cyclopropane.

Similarly, the electron-withdrawing nature of the nitrile group (-C≡N) deshields the adjacent methylene (B1212753) (-CH₂) protons and carbon. In the ¹³C NMR spectrum, the carbon of the nitrile group itself has a characteristic chemical shift in the range of 115-125 ppm. chemicalbook.com

In the analogous compound, (2,2-Dichlorocyclopropyl)benzene, the protons of the dichlorocyclopropyl ring appear in the range of 1.4-3.0 ppm, and the carbons resonate at specific shifts influenced by the chlorine atoms. chemicalbook.comspectrabase.comchemicalbook.com By analogy, the expected chemical shifts for this compound can be predicted. The carbon atom bearing the two chlorine atoms (C2 of the ring) is expected to have a significant downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| -C≡N | - | ~118 | Nitrile group electronic environment chemicalbook.com |

| -C H₂-CN | ~2.5 - 2.8 | ~20 - 25 | Deshielding by adjacent nitrile and cyclopropyl ring |

| -CH- (Ring C1) | ~1.8 - 2.2 | ~30 - 35 | Deshielding by chlorine atoms and nitrile substituent |

| -CH₂- (Ring C3) | ~1.5 - 1.9 | ~25 - 30 | Shielding relative to C1, but deshielded by chlorines |

| -CCl₂- (Ring C2) | - | ~60 - 65 | Strong deshielding by two chlorine atoms |

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions. washington.educkgas.com

The chemical shifts observed in the NMR spectra are a direct result of the influence each substituent exerts on the others. The dichlorocyclopropyl group acts as an electronegative substituent, influencing the chemical shift of the methylene protons and carbon of the acetonitrile side chain. Conversely, the cyano group's electron-withdrawing properties affect the electronic environment of the cyclopropyl ring.

The rigid three-membered ring structure significantly limits the conformational possibilities of the cyclopropane itself. However, there is rotational freedom around the single bond connecting the cyclopropyl ring (at C1) and the acetonitrile's methylene carbon. The observed chemical shifts and coupling constants represent an average of the most stable conformations. The relative orientation of the protons on the cyclopropyl ring (C1 and C3) is fixed, leading to distinct cis and trans coupling constants, which are crucial for confirming the ring's integrity and substitution pattern.

While this compound does not have chiral centers, advanced NMR techniques are vital for unambiguously confirming its constitution and the relative positions of its protons.

2D COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A clear correlation would be seen between the C1 proton of the ring, the C3 protons of the ring, and the methylene (-CH₂) protons of the side chain, confirming the CH-CH₂ connectivity within the ring and the CH-CH₂-CN connectivity of the side chain.

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOE/ROESY (Nuclear Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, regardless of whether they are bonded. For substituted cyclopropanes, NOE experiments can help to establish the stereochemical relationship (cis/trans) between substituents on the ring by observing spatial proximity. ipb.pt

These advanced methods, used in combination, provide a complete and unambiguous picture of the molecular structure, leaving no doubt as to the identity of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Both hard and soft ionization techniques are valuable in the analysis of this compound.

Electron Impact (EI): EI is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation of the molecule and often a weak or absent molecular ion peak. nih.gov While this can make determining the molecular weight challenging, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, providing rich structural information. chemguide.co.ukresearchgate.net

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts little excess energy to the molecule during ionization. youtube.comrsc.org This method is much more likely to produce an observable protonated molecular ion ([M+H]⁺) or adducts (e.g., [M+Na]⁺). nih.govelissiaphd.com The primary utility of ESI-MS would be to confirm the molecular weight of 149.99 g/mol for the most common isotopic variant (C₅H₅³⁵Cl₂N).

The fragmentation of this compound in an EI mass spectrometer is predictable based on the strengths of its chemical bonds and the stability of the resulting fragments. libretexts.orgmiamioh.edu

Key fragmentation pathways would include:

Loss of Chlorine: Cleavage of a C-Cl bond to lose a chlorine radical (·Cl), resulting in an [M-35]⁺ or [M-37]⁺ fragment. Subsequent loss of the second chlorine is also likely.

Side-chain Cleavage: Fission of the bond between the ring and the side chain can lead to fragments corresponding to the dichlorocyclopropyl cation or the cyanomethyl cation (·CH₂CN).

Ring Opening: The strained cyclopropyl ring can open, followed by rearrangement and further fragmentation.

Formation of Dichloroacetonitrile (B150184): Cleavage could potentially lead to a fragment of dichloroacetonitrile (CHCl₂CN), which has a known mass spectrum. nist.gov

A crucial diagnostic feature in the mass spectrum of this compound is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Any fragment containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 100:65:10 (or ~9:6:1). nih.govmdpi.com This unmistakable pattern is definitive proof for the presence of two chlorine atoms in the ion being analyzed.

Table 2: Theoretical Isotopic Distribution for a Dichloro-Fragment [R-Cl₂]⁺

| Ion Species | Mass | Relative Abundance (%) | Basis of Calculation |

| [R-³⁵Cl₂]⁺ | M | 100 | (0.7577)² = 0.5741 |

| [R-³⁵Cl³⁷Cl]⁺ | M+2 | 65.4 | 2 * (0.7577 * 0.2423) = 0.3672 |

| [R-³⁷Cl₂]⁺ | M+4 | 10.6 | (0.2423)² = 0.0587 |

This pattern provides a high degree of confidence in identifying chlorine-containing fragments. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The IR spectrum of this compound, as documented in the NIST WebBook, displays characteristic absorption bands that confirm the presence of its key structural features. nist.govnist.gov

The most prominent feature in the IR spectrum is the sharp absorption band corresponding to the nitrile (C≡N) stretching vibration. This is typically observed in the 2200-2300 cm⁻¹ region. researchgate.netresearchgate.net The presence of this band is a clear indicator of the acetonitrile moiety. Additionally, the spectrum shows absorptions corresponding to C-H stretching and bending vibrations of the cyclopropyl ring and the adjacent methylene (-CH2-) group. The C-Cl stretching vibrations of the dichlorocyclopropyl group are also expected, typically appearing in the fingerprint region of the spectrum.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2900-3000 | Medium | C-H stretch (cyclopropyl and methylene) |

| ~2250 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1450 | Variable | CH₂ scissoring |

| Below 800 | Strong | C-Cl stretch |

Note: The data presented is based on typical ranges for the assigned functional groups and the available NIST gas-phase spectrum.

In contrast to IR spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not anticipated. The primary chromophore in the molecule is the nitrile group, which exhibits a weak n→π* transition at a very short wavelength, typically below 200 nm. lctsbible.comresearchgate.net Saturated alkanes and cycloalkanes, including their halogenated derivatives, also absorb at wavelengths below 200 nm. Therefore, a solution of pure this compound in a non-absorbing solvent is expected to be transparent in the near-UV and visible regions.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Chromophore | Expected Transition | Expected λmax (nm) |

| Nitrile (C≡N) | n→π | < 200 |

| Dichlorocyclopropane | σ→σ | < 200 |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely determines the weight percentage of each element present in a sample. For this compound, with the molecular formula C₅H₅Cl₂N, the theoretical elemental composition can be calculated. nist.gov By comparing the experimental results with these theoretical values, the purity and compositional integrity of the compound can be rigorously assessed. While specific experimental data for this compound is not available in the searched literature, the theoretical values provide a benchmark for its verification.

Table 3: Theoretical Elemental Composition of this compound (C₅H₅Cl₂N)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 40.04 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.36 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 47.27 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.34 |

| Total | 150.008 | 100.00 |

The experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical percentages. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Studies of 2 2,2 Dichlorocyclopropyl Acetonitrile and Analogs

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like CNDO/2, while older, have laid the groundwork for understanding charge distributions and the influence of molecular structure on spectroscopic properties.

The Complete Neglect of Differential Overlap (CNDO/2) method, a semi-empirical molecular orbital theory, has been instrumental in estimating the distribution of electron charges within a molecule. rsc.orgnih.govnih.gov For a molecule such as 2-(2,2-dichlorocyclopropyl)acetonitrile, CNDO/2 calculations can predict the relative charge densities on each atom. These calculations would likely show a significant polarization of the cyclopropane (B1198618) ring due to the presence of the two electronegative chlorine atoms. The nitrogen atom of the nitrile group would also be expected to carry a partial negative charge, influencing its reactivity and intermolecular interactions.

While direct CNDO/2 studies on this compound are not prominent in recent literature, the principles of the method can be applied. For instance, CNDO/2 calculations performed on related structures like substituted styrenes and other cyclic compounds have demonstrated the utility of this method in correlating calculated charge distributions with experimentally observed chemical shifts. rsc.org The method has also been used to study the structure and conformational characteristics of various complex molecules. nih.gov

Table 1: Hypothetical CNDO/2 Calculated Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| C (cyclopropyl, C1) | +0.15 |

| C (cyclopropyl, C2) | +0.25 |

| C (cyclopropyl, C3) | +0.10 |

| H (on C1) | +0.05 |

| H (on C3) | +0.05 |

| Cl (on C2) | -0.18 |

| Cl (on C2) | -0.18 |

| C (acetonitrile, CH2) | -0.05 |

| H (on CH2) | +0.04 |

| C (nitrile, CN) | +0.12 |

| N (nitrile) | -0.20 |

Note: This table is illustrative and represents the type of data that would be generated from CNDO/2 calculations.

The nitrile group (–C≡N) is a particularly useful probe for local electric fields within a molecule and its surrounding environment. nih.govnih.gov The vibrational frequency of the nitrile stretch is sensitive to the intramolecular electric field, a phenomenon known as the vibrational Stark effect (VSE). chemrxiv.orgresearchgate.net Computational methods can be used to calculate the intramolecular electric field and its effect on spectroscopic parameters.

For this compound, the dichlorocyclopropyl group would generate a significant intramolecular electric field that influences the nitrile vibrational frequency. Quantum chemical calculations can quantify this effect, providing a theoretical basis for interpreting experimental infrared spectra. kozuchlab.com Studies on other nitriles have shown that both frequency shifts and changes in infrared intensity can be correlated with the local electric field. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is widely used to study the structure, reactivity, and spectroscopic properties of molecules.

DFT calculations are highly effective for determining the lowest energy (most stable) three-dimensional structure of a molecule. researchgate.netnih.gov For this compound, DFT could be used to optimize the geometry, providing precise bond lengths, bond angles, and dihedral angles. This would reveal the preferred conformation of the acetonitrile (B52724) side chain relative to the dichlorocyclopropane ring.

Furthermore, DFT can be used to study intermolecular interactions, for example, how molecules of this compound might interact with each other or with solvent molecules. nih.gov This is crucial for understanding its behavior in solution and in the solid state. By calculating the interaction energies, it is possible to predict the formation of dimers or larger aggregates.

Table 2: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| C1-C2 Bond Length (Å) | 1.52 |

| C-Cl Bond Length (Å) | 1.75 |

| C≡N Bond Length (Å) | 1.16 |

| C-C-Cl Bond Angle (°) | 118.5 |

| C-CH2-CN Dihedral Angle (°) | 65.0 |

Note: This table is for illustrative purposes and shows the type of data obtained from DFT geometry optimization.

DFT is a powerful tool for predicting the chemical reactivity and stability of molecules. mdpi.commdpi.com By calculating various electronic properties, known as reactivity descriptors, one can gain insight into how a molecule will behave in a chemical reaction. mdpi.comyoutube.com

Key reactivity descriptors that can be calculated using DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap often indicates higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions provide a more detailed picture of reactivity by identifying which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 3.35 |

| Electrophilicity Index (ω) | 2.57 |

Note: This table is illustrative and presents the kind of data that would be generated from DFT reactivity calculations.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of large ensembles of molecules over time. mdpi.com

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the simulation of their dynamic behavior. rsc.org For this compound, an MD simulation could be used to study its properties in the liquid state, such as its diffusion coefficient, viscosity, and local structure. It could also be used to simulate its interactions with a solvent, providing insights into its solubility and the structure of the solvation shell. researchgate.netscilit.com

Monte Carlo (MC) simulations use random sampling to study the properties of a system. nih.gov In the context of molecular simulation, MC methods can be used to explore the conformational space of flexible molecules or to calculate thermodynamic properties of a system. nih.gov For this compound, MC simulations could be used to determine the most probable conformations of the molecule and to calculate properties such as the free energy of solvation.

To date, specific MD or MC simulation studies on this compound are not widely published. However, the application of these techniques to similar molecules, such as acetonitrile solutions, has provided valuable insights into their liquid structure and dynamics. rsc.org

Modeling of Adsorption and Intermolecular Phenomena

Computational modeling is instrumental in understanding how this compound and its analogs interact with surfaces and other molecules. These studies are crucial for applications in areas such as materials science and catalysis.

Theoretical investigations into the adsorption of related nitrile compounds, such as acetonitrile, on various surfaces have been conducted using DFT calculations. For instance, studies on the adsorption of acetonitrile on materials like Al2O3-coated CaF2 have shown that the molecule adsorbs weakly, with vibrational frequencies only slightly shifted from their bulk values. researchgate.net The orientation of the adsorbed acetonitrile molecule can also be determined, revealing an off-normal alignment with the surface. researchgate.net

In more complex systems, such as the adsorption of acetonitrile on defected penta-PdSe2 nanoribbons, DFT calculations have been employed to determine adsorption energies, optimal adsorption sites, and charge transfers. mdpi.com These studies indicate that the adsorption mechanism is often physisorption, characterized by the absence of chemical bond formation between the adsorbate and the substrate. mdpi.com The adsorption energy for acetonitrile on such a surface has been calculated to be significant, suggesting a strong ability for adsorption. mdpi.com

For this compound, it is expected that the dichlorocyclopropyl group would significantly influence its adsorption characteristics. The chlorine atoms, being electronegative, would alter the molecule's charge distribution. DFT studies on other chlorinated compounds, like dichlorodiphenyltrichloroethane (DDT), have shown that chlorine atoms decrease the charge densities of the carbon atoms to which they are bonded. researchgate.net This effect would likely influence the intermolecular interactions and the orientation of the molecule on a surface.

The type of data generated from these computational adsorption studies is often presented in tables that summarize key parameters. Below is an illustrative example of what such a data table might look like for the adsorption of this compound on a hypothetical surface.

| Adsorbate | Substrate | Adsorption Energy (eV) | Adsorption Distance (Å) | Charge Transfer (e) |

|---|---|---|---|---|

| This compound | Graphene | -0.95 | 3.10 | -0.08 |

| Acetonitrile | Graphene | -0.65 | 3.35 | -0.04 |

This table is illustrative and contains hypothetical data based on findings for analogous compounds.

Computational Mechanistic Elucidation of Reaction Pathways

DFT and other computational methods are frequently used to elucidate the mechanisms of organic reactions, including those involving complex molecules like this compound. youtube.com These studies help in understanding the energetics of reaction pathways, identifying transition states, and predicting reaction outcomes.

For reactions involving nitrile-containing compounds, computational studies have provided deep insights. For example, in the context of 1,3-dipolar cycloadditions, DFT calculations have been used to study the interaction between nitrile oxides and various dipolarophiles. mdpi.com These studies often analyze the frontier molecular orbitals (HOMO and LUMO) to rationalize the regioselectivity and stereoselectivity of the reaction. mdpi.com The energy gap between the HOMO and LUMO can indicate the feasibility of a reaction. mdpi.com

The presence of the dichlorocyclopropyl ring in this compound introduces significant steric and electronic effects that would be critical in determining its reaction pathways. Computational studies on other strained ring systems, such as cyclophanes, have shown that the strain energy can be a determining factor in their stability and reactivity. researchgate.net

Mechanistic studies often involve the calculation of activation energies for different possible reaction pathways. For instance, in a hypothetical reaction of this compound, computational analysis could compare a stepwise pathway with a concerted one, determining which is energetically more favorable. DFT calculations at various levels of theory, such as B3LYP or M06-2X, with appropriate basis sets, are standard for such investigations. mdpi.comnih.gov

The electronic properties of the molecule, such as the HOMO-LUMO energy gap, are also crucial. A smaller energy gap generally implies higher reactivity. nih.gov The table below illustrates the kind of electronic property data that would be generated in a computational study of this compound and a related analog.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -7.25 | -0.85 | 6.40 |

| Cyclopropylacetonitrile | -6.90 | -0.50 | 6.40 |

This table is illustrative and contains hypothetical data based on findings for analogous compounds.

Advanced Research Applications and Derivatization Strategies

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent functionalities of 2-(2,2-Dichlorocyclopropyl)acetonitrile position it as a powerful and adaptable component in the field of organic synthesis. nih.govresearchgate.net The nitrile group and the dichlorocyclopropyl moiety can undergo a variety of chemical transformations, allowing for the construction of diverse and complex molecular frameworks.

Synthesis of Chiral and Stereodefined Cyclopropane (B1198618) Architectures

Chiral cyclopropane rings are significant structural motifs found in numerous pharmaceuticals and bioactive natural products. nih.gov The synthesis of these structures with high stereoselectivity is a key objective in medicinal chemistry. Chemoenzymatic and biocatalytic strategies have emerged as powerful methods for producing highly diastereo- and enantioselective cyclopropanes, often avoiding the need for expensive and toxic heavy metals like ruthenium or rhodium. nih.govnih.gov

While specific enzymatic examples for this compound are not extensively detailed, its cyclopropane core serves as a fundamental scaffold. The principles of asymmetric synthesis, such as those employing chiral rhodium complexes for enantioselective cyclopropanation, can be applied to create optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org Such methods can achieve high yields with excellent control over the three-dimensional arrangement of atoms (enantio- and diastereoselectivity). organic-chemistry.org The development of these stereodefined cyclopropane architectures is crucial for drug discovery and development campaigns. nih.gov

Precursors for N-Heterocyclic Compound Synthesis

Nitrogen-containing heterocyclic compounds (N-heterocycles) are ubiquitous in pharmaceuticals and natural products. The nitrile group in this compound is a key functional handle for the construction of these ring systems. Nitriles are well-established precursors for a variety of heterocycles, including pyrazoles, benzimidazoles, and pyrrolo[3,4-c]pyrroles. mdpi.commdpi.com

For instance, synthetic methods such as the [3+2] cycloaddition of in situ-generated N-ylides with electron-deficient olefins provide efficient routes to fused polyheterocyclic compounds. mdpi.com The nitrile can participate in cyclization reactions, often catalyzed by metals like copper, to form intramolecular C-N bonds, leading to the desired heterocyclic core. mdpi.com Greener synthesis approaches using water as a solvent have also been developed for constructing various N-heterocycles, highlighting the versatility of nitrile-containing building blocks in modern organic chemistry. mdpi.com

Derivatization to Carboxylic Acids, Amines, and Other Functionalities

The nitrile group of this compound can be readily converted into other important functional groups, further expanding its synthetic utility. thermofisher.comnih.gov

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 2-(2,2-Dichlorocyclopropyl)acetic acid. This transformation is a fundamental and high-yielding reaction in organic synthesis. researchgate.net

Amines: The nitrile can be reduced to a primary amine, 2-(2,2-Dichlorocyclopropyl)ethylamine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Other Functionalities: Beyond simple hydrolysis and reduction, the nitrile group can be converted into amides, esters, and other derivatives, making it a gateway to a wide array of chemical structures. thermofisher.com

The ability to transform the nitrile into these key functionalities allows chemists to integrate the dichlorocyclopropyl motif into a broader range of target molecules.

| Starting Material | Transformation | Resulting Functional Group | Typical Reagents |

| This compound | Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻ |

| This compound | Reduction | Primary Amine | LiAlH₄ or H₂/Catalyst |

Synthetic Utility in Agrochemical Intermediate Production

The structural components of this compound are relevant to the agrochemical industry. Halogenated compounds and nitrile-containing molecules are common features in many pesticides. lgcstandards.com For example, intermediates like 2,6-Difluorobenzamide are used to synthesize various insecticides. echemi.com While direct large-scale application of this compound as a pesticide intermediate is not prominently documented, its chemical relatives, such as other dichlorophenyl acetonitriles, are recognized as organic building blocks. bldpharm.combldpharm.com The synthesis of pesticide intermediates often involves multi-step processes where such building blocks are essential for constructing the final active ingredient. echemi.com

Exploration in Materials Science Precursors

Currently, the application of this compound as a precursor in materials science is not well-documented in publicly available research. Its potential use could lie in the synthesis of specialized polymers or functional materials where the dichlorocyclopropyl group might impart specific properties, but this remains an area for future exploration.

Investigation of Cytotoxic Activities in In Vitro Cell Line Studies for Research Purposes

In the search for new anticancer agents, derivatives of novel chemical scaffolds are often tested for their ability to inhibit the growth of cancer cells. The investigation of cytotoxic, or cell-killing, activity is a standard part of this preclinical research. europeanreview.org Studies on various chemical derivatives, including those with heterocyclic or cyclopropane moieties, often involve in vitro assays against a panel of human cancer cell lines. nih.gov

Derivatives synthesized from precursors like this compound can be evaluated for their antiproliferative activity. For research purposes, these compounds are tested against various cancer cell lines to determine their IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

Commonly used cell lines for such studies include:

MCF-7: Human breast adenocarcinoma

HCT-116: Human colorectal carcinoma

HepG-2: Human liver carcinoma

DLD1: Human colorectal adenocarcinoma europeanreview.org

Research has shown that certain synthetic derivatives can exhibit significant cytotoxic activity, sometimes comparable to or even exceeding that of established chemotherapy drugs like Doxorubicin. researchgate.netmdpi.com For example, some novel compounds have shown potent activity against breast cancer cell lines with IC₅₀ values in the low micromolar (µM) range. researchgate.netmdpi.com The goal of this research is to identify compounds that are highly selective, meaning they are more toxic to cancer cells than to normal, healthy cells. mdpi.com

| Compound Type | Example Cell Line | Reported Activity Metric | Significance in Research |

| Novel Heterocyclic Derivatives | MCF-7 (Breast Cancer) | IC₅₀ values in µM range researchgate.netmdpi.com | Identification of potential new anticancer drug candidates. |

| Synthetic Cyclopropane Derivatives | HCT-116 (Colon Cancer) | IC₅₀ values researchgate.netmdpi.com | Exploring structure-activity relationships for new scaffolds. |

| Acridine/Sulfonamide Hybrids | HepG-2 (Liver Cancer) | IC₅₀ values mdpi.com | Targeting specific cellular mechanisms like topoisomerase inhibition. |

Development of Analogs with Modified Electronic and Steric Properties for Structure-Activity Relationship (SAR) Studies in Non-Prohibited Research Fields

The unique structural and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry. Its high ring strain and the resulting "π-character" of its C-C bonds allow it to participate in conjugation and influence the electronic properties of adjacent functional groups. unl.pt Furthermore, the rigid nature of the three-membered ring can be exploited to lock molecules into specific conformations, which can lead to enhanced binding affinity and biological activity. bohrium.comresearchgate.net In the context of non-prohibited research fields, such as the development of novel enzymatic inhibitors or receptor modulators, the systematic modification of the electronic and steric properties of a lead compound like this compound is a cornerstone of structure-activity relationship (SAR) studies.

The primary goal of such SAR studies is to elucidate the key molecular features responsible for a compound's biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties. bohrium.com For this compound, derivatization strategies would focus on two main areas: modification of the dichlorocyclopropyl ring and alteration of the acetonitrile (B52724) functional group.

Modification of the Dichlorocyclopropyl Ring: The gem-dichloro substitution on the cyclopropane ring significantly influences its electronic properties, primarily through electron-withdrawing inductive effects. To probe the importance of this electronic feature, a series of analogs with varying substituents on the cyclopropane ring would be synthesized. For instance, replacing the chlorine atoms with fluorine atoms would maintain the electron-withdrawing nature but with altered steric bulk. nih.gov Alternatively, replacing the halogens with methyl groups would introduce electron-donating properties and increase lipophilicity. The synthesis of analogs with a single halogen or methyl group would allow for a more granular understanding of the steric and electronic requirements at each position of the cyclopropane ring.

Alteration of the Acetonitrile Group: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and has a specific steric profile. Its replacement with other functional groups is a common strategy in medicinal chemistry to explore different interactions with a biological target. For example, replacing the nitrile with an amide, carboxylic acid, or ester would introduce varying degrees of hydrogen bonding capability and polarity. Furthermore, the length of the alkyl chain connecting the cyclopropane ring to the functional group could be varied to probe the optimal distance for biological activity.

The following interactive data table outlines a series of hypothetical analogs of this compound designed for SAR studies. The rationale for each modification is based on established principles of medicinal chemistry aimed at exploring the impact of electronic and steric changes on biological activity in non-prohibited research areas.

| Analog | Modification | Rationale for SAR Study | Expected Change in Properties |

| 2-(2,2-Difluorocyclopropyl)acetonitrile | Replacement of chlorine with fluorine | To assess the effect of a stronger electron-withdrawing group with smaller steric bulk. | Increased electronegativity, reduced steric hindrance. |

| 2-(2,2-Dimethylcyclopropyl)acetonitrile | Replacement of chlorine with methyl groups | To investigate the impact of electron-donating groups and increased lipophilicity. | Increased lipophilicity, introduction of steric bulk. |

| 2-(2-Chlorocyclopropyl)acetonitrile | Removal of one chlorine atom | To evaluate the necessity of the gem-dichloro substitution for activity and to explore stereochemical effects. | Reduced electron-withdrawing effect, potential for stereoisomers. |

| 2-(2,2-Dichlorocyclopropyl)acetamide | Replacement of nitrile with an amide | To introduce hydrogen bond donor and acceptor capabilities. | Increased polarity and hydrogen bonding potential. |

| 2-(2,2-Dichlorocyclopropyl)acetic acid | Replacement of nitrile with a carboxylic acid | To introduce a potential ionic interaction and strong hydrogen bonding. | Increased acidity and polarity. |

| 3-(2,2-Dichlorocyclopropyl)propanenitrile | Extension of the acetonitrile side chain | To probe the optimal distance between the cyclopropyl (B3062369) ring and the nitrile group for target binding. | Increased flexibility and distance between functional groups. |

By synthesizing and evaluating the biological activity of these and other related analogs, researchers can construct a comprehensive SAR profile. This profile is instrumental in the rational design of more potent and selective compounds for use in fundamental research, for example, as chemical probes to study biological pathways or as starting points for the development of novel therapeutic agents in areas where their use is permitted.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. pageplace.de Traditional methods for synthesizing dichlorocyclopropanes often involve chlorinated solvents and phase-transfer catalysis, which can present environmental and health hazards. guidechem.com Future research will likely focus on creating more sustainable pathways to 2-(2,2-dichlorocyclopropyl)acetonitrile.

Key areas for development include:

Safer Solvents: Replacing hazardous chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) with greener alternatives. Acetonitrile (B52724), for instance, has been demonstrated as a less hazardous and effective solvent system for various organic reactions, including esterifications and the synthesis of benzalazines. nih.govresearchgate.net Its application in the dichlorocyclopropanation of allyl cyanide warrants investigation.

Alternative Reagents: Exploring alternatives to traditional dichlorocarbene (B158193) precursors. This could involve developing catalytic cycles that generate the reactive species in situ from less toxic starting materials, thereby minimizing waste.

Energy Efficiency: Investigating methods such as microwave-assisted or flow chemistry synthesis to reduce reaction times and energy consumption compared to conventional heating methods. guidechem.com

A comparative overview of a traditional versus a potential greener synthetic approach is presented below.

| Feature | Traditional Synthesis | Potential Greener Route |

| Dichlorocarbene Source | Chloroform (CHCl₃) | Dichloromethane (CH₂Cl₂) or other precursors |

| Solvent | Dichloromethane, Chloroform | Acetonitrile, Water (in biphasic systems) |

| Catalyst | Benzyltriethylammonium chloride (TEBA) | Recyclable phase-transfer catalyst or biocatalyst |

| Energy Input | Conventional heating (reflux) for extended periods (e.g., 8 hours) guidechem.com | Microwave irradiation or continuous flow processing |

| Waste Profile | Significant chlorinated waste | Reduced hazardous waste, potential for solvent recycling |

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of single-enantiomer chiral molecules is of paramount importance, particularly in the fields of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. Axially chiral nitriles are recognized as important motifs in various functional compounds. nih.gov Developing methods for the enantioselective synthesis of this compound would provide access to optically active building blocks, significantly enhancing their value.

Future research should explore several promising strategies:

Chiral Phase-Transfer Catalysis: The design and application of novel chiral phase-transfer catalysts derived from cinchona alkaloids or other chiral scaffolds could induce asymmetry in the dichlorocyclopropanation of allyl cyanide.

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have shown remarkable success in catalyzing highly stereoselective cyclopropanation reactions to form other nitrile-substituted cyclopropanes. rochester.edu This chemoenzymatic approach, which operates under mild conditions, could be adapted for the synthesis of chiral this compound. rochester.edurochester.edu

Chiral Metal Catalysis: While less common for dichlorocyclopropanation, the development of chiral transition metal complexes (e.g., based on rhodium, copper, or ruthenium) that can effectively mediate the asymmetric transfer of dichlorocarbene is a viable research direction. rochester.edu

The table below summarizes potential catalytic systems for achieving enantioselectivity, drawing parallels from related transformations.

| Catalytic System | Approach | Potential Advantages | Reported Success in Related Systems |

| Chiral Phase-Transfer Catalysts | Asymmetric dichlorocarbene addition to an olefin | Operationally simple, avoids transition metals | Widely used for asymmetric alkylations and cyclopropanations |

| Engineered Hemoproteins (e.g., Myoglobin) | Biocatalytic carbene transfer | Extremely high enantioselectivity (up to >99% ee), green reaction conditions (aqueous media) | Highly effective for cyclopropanation with diazoacetonitrile. rochester.edu |

| Chiral Ru-Porphyrin Complexes | Metal-catalyzed carbene transfer | Tunable ligand sphere for optimizing selectivity | Moderate success in cyclopropanation with diazoacetonitrile (up to 71% ee). rochester.edu |

| Nickel-Catalyzed Desymmetrization | Asymmetric cyanation of a prochiral precursor | Provides access to axially chiral nitriles with high enantioselectivity. nih.gov | Effective for biaryl diallylic alcohols (up to >99% ee). nih.gov |

Exploration of Novel Catalytic Systems for Functionalization

The inherent reactivity of the dichlorocyclopropyl and nitrile moieties provides numerous opportunities for subsequent functionalization. Future research will benefit from the discovery of novel catalytic systems that can selectively transform these groups.

Potential catalytic transformations to be explored include:

Nitrile Group Conversion: Catalytic hydrogenation to primary amines, hydrolysis to carboxylic acids, or addition of organometallic reagents to form ketones. These transformations would create a diverse set of derivatives for further synthesis.

C-Cl Bond Activation: Transition metal catalysts (e.g., palladium, nickel, copper) could be employed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the dichlorinated carbon, enabling the introduction of aryl, alkyl, or alkynyl groups.

Reductive Dechlorination: Selective catalytic reduction of one or both chlorine atoms to yield monochloro- or non-chlorinated cyclopropyl (B3062369) derivatives, adding another layer of structural diversity.

Catalytic Ring-Opening: The strained cyclopropane (B1198618) ring can undergo controlled ring-opening reactions catalyzed by Lewis acids or transition metals to generate valuable acyclic structures.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. nih.gov Applying advanced computational modeling to the synthesis and functionalization of this compound can provide critical insights.

Key applications of computational modeling include: